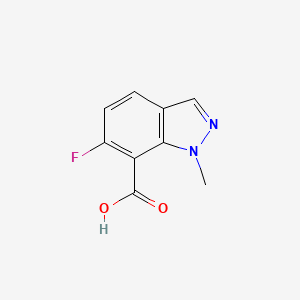

6-fluoro-1-methyl-1H-indazole-7-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry

- ESI-MS : m/z 195.06 [M+H]⁺, consistent with the molecular formula.

- Fragmentation patterns include loss of CO₂ (44 Da) and CH₃ (15 Da).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies using the B3LYP/6-311G(d,p) basis set provide insights into electronic properties:

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.12 |

| LUMO Energy (eV) | -1.89 |

| Band Gap (eV) | 4.23 |

| Dipole Moment (Debye) | 3.45 |

- Molecular Electrostatic Potential (MEP) : The carboxylic acid group exhibits the highest electronegativity, making it a site for nucleophilic attack.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the N1 methyl group and the indazole ring stabilizes the structure by ~8 kcal/mol.

These computational results align with experimental spectroscopic data, validating the compound’s electronic and geometric configuration.

Properties

IUPAC Name |

6-fluoro-1-methylindazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9(13)14/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOIDZAGOYWRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C(=O)O)F)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537363-52-2 | |

| Record name | 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoroindazole.

Methylation: The indazole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.

Carboxylation: The methylated indazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Automation: Automated systems are employed for continuous production and monitoring.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily targeting the aromatic ring or methyl group. Potassium permanganate (KMnO₄) in acidic or basic conditions facilitates ring oxidation, introducing hydroxyl or ketone groups. For example:

Key Conditions :

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Key Conditions :

-

Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Reaction completion within 4–6 hours at reflux.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position participates in nucleophilic substitution with amines or alkoxides:

Key Conditions :

-

High-temperature heating (120–150°C) in polar aprotic solvents (e.g., DMF).

Electrophilic Substitution

Electrophiles (e.g., NO₂⁺, SO₃H⁺) target the indazole ring, with regioselectivity influenced by the electron-withdrawing carboxylic acid and fluorine groups. Nitration typically occurs at the 4-position:

Key Conditions :

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Esterification | Methanol | Methyl 6-fluoro-1-methyl-1H-indazole-7-carboxylate | H₂SO₄ catalyst, reflux |

| Amide Formation | Aniline | 6-fluoro-1-methyl-1H-indazole-7-carboxanilide | DCC/DMAP, room temperature |

Key Notes :

-

Esterification achieves >80% yield under acidic conditions.

-

Amide coupling requires activating agents like DCC (dicyclohexylcarbodiimide).

Decarboxylation

Thermal or basic conditions remove the carboxylic acid group:

Key Conditions :

-

Heating at 200–220°C in diphenyl ether.

-

Alternatively, NaOH/ethylene glycol at 150°C.

Metalation and Cross-Coupling

The indazole ring undergoes lithiation at the 4-position using LDA (lithium diisopropylamide), enabling Suzuki-Miyaura cross-coupling:

Key Conditions :

Cycloaddition and Heterocyclic Transformations

The indazole core participates in [3+2] cycloadditions with nitrile oxides, forming fused pyrazole derivatives. For example:

Key Conditions :

Scientific Research Applications

Anticancer Research

One of the primary applications of 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid is in the development of anticancer agents. Research has indicated that derivatives of indazole compounds exhibit antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. The fluorine substitution enhances the binding affinity of these compounds to target proteins, making them more effective as potential therapeutic agents .

Antiemetic Drug Development

The synthesis of this compound is linked to the production of Granisetron, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy. The compound serves as an intermediate in the synthesis process, highlighting its importance in pharmaceutical manufacturing . Granisetron's efficacy is attributed to its ability to block serotonin receptors, and the incorporation of the fluorine atom in the indazole structure is believed to enhance its pharmacological properties.

Synthetic Pathways

The preparation of this compound can be achieved through various synthetic routes. A notable method involves the methylation of indazole derivatives followed by carboxylation processes. This approach allows for the selective introduction of functional groups while maintaining high yields and purity levels .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various indazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The study concluded that further development could lead to promising new therapies for resistant cancer types .

Case Study 2: Formulation Development

Another investigation focused on the formulation of Granisetron using this compound as a precursor. The study assessed different formulations for stability and bioavailability, ultimately identifying a formulation that maximized therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, while the carboxylic acid group facilitates interactions with active sites. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole/Indole Derivatives

Detailed Analysis

Core Structure Differences :

- Indazole vs. Indole : The target compound’s indazole core (two adjacent nitrogen atoms in the heterocyclic ring) contrasts with indole derivatives (one nitrogen atom). Indazoles often exhibit greater metabolic stability and stronger hydrogen-bonding capabilities due to their aromatic nitrogen arrangement .

Substituent Effects: Methyl Group (1-position): The methyl group in the target compound enhances lipophilicity compared to non-methylated analogs like 6-fluoro-1H-indole-7-carboxylic acid . This may improve membrane permeability in biological systems. Carboxylic Acid (7-position): The free carboxylic acid group enables salt formation and hydrogen bonding, contrasting with ester derivatives (e.g., methyl 6-amino-1H-indazole-7-carboxylate), which are more lipophilic but less reactive in aqueous environments .

Synthetic Accessibility: The target compound’s synthesis may involve palladium-catalyzed cross-coupling (as seen in ) or ruthenium-catalyzed C–H arylation (as in ).

Potential Applications: Pharmaceutical Intermediates: The carboxylic acid group positions the compound as a precursor for amide or ester derivatives, common in drug design . Biological Targets: Fluorinated indazoles are explored in kinase inhibitor development, leveraging fluorine’s ability to modulate pharmacokinetics .

Key Limitations in Available Data

- Pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence.

Biological Activity

6-fluoro-1-methyl-1H-indazole-7-carboxylic acid is a fluorinated derivative of indazole, a compound class known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, attributed to the presence of both a fluorine atom and a carboxylic acid group, which enhance its chemical properties and biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Indazole derivatives exhibit a range of activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These effects are mediated through binding to multiple receptors, similar to indole derivatives. The compound's unique structure allows it to engage in significant biochemical pathways, enhancing its therapeutic potential.

Research Findings

Recent studies have highlighted the compound's promising biological activities. For instance, it has been investigated for its role in inhibiting specific cancer cell lines and as a potential enzyme inhibitor in drug development .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of indazole, including this compound, effectively delayed the growth of cancer xenografts in vivo. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in cancer progression. For example, it was noted to inhibit FGFR1 with an IC50 value indicating potent activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | IC50 (nM) |

|---|---|---|

| 6-Fluoroindazole | Lacks methyl and carboxylic acid groups | Not specified |

| 1-Methylindazole | Lacks fluorine and carboxylic acid groups | Not specified |

| Indazole-7-carboxylic acid | Lacks fluorine and methyl groups | Not specified |

| This compound | Contains both fluorine and carboxylic acid groups enhancing stability and activity | Varies by target |

The presence of both the fluorine atom and the carboxylic acid group in this compound contributes significantly to its enhanced reactivity and biological activity compared to its analogs.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material : Utilization of commercially available 6-fluoroindazole.

- Methylation : Methylation using methyl iodide in the presence of potassium carbonate.

- Carboxylation : Subjecting the methylated indazole to carboxylation using carbon dioxide under high pressure.

- Purification : Purification through recrystallization or chromatography techniques.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Utilizing lithium aluminum hydride.

- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-fluoro-1-methyl-1H-indazole-7-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : A widely used approach involves ruthenium-catalyzed C–H arylation of indole precursors. For example, coupling 1-methyl-1H-indazole-7-carboxylic acid with fluorinated aryl halides (e.g., 1-fluoro-4-iodobenzene) under catalytic conditions yields the target compound. Key parameters include:

- Catalyst: Ru-based systems.

- Solvent: Polar aprotic solvents (e.g., DMF or EtOAc).

- Purification: Column chromatography with hexane/EtOAc/AcOH (75:25:1) achieves >80% purity .

- Optimization: Reaction time, temperature, and stoichiometry are critical for minimizing byproducts.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- NMR : H and C NMR confirm regioselective fluorination and methyl substitution (e.g., F NMR for fluorine position validation).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 223.08) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks for polymorph identification .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in aqueous buffers (pH 7.4). Acidic conditions (pH <5) enhance solubility due to carboxylate protonation.

- Stability : Degrades at >100°C; store at -20°C under inert atmosphere. Stability in DMSO is >6 months if desiccated .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination and methylation be addressed during synthesis?

- Methodological Answer :

- Fluorination : Use directing groups (e.g., carboxylic acid) to control electrophilic substitution. Computational modeling (DFT) predicts favorable positions for fluorine insertion (C6 vs. C5) based on electron density maps .

- Methylation : Protect the carboxylic acid group with tert-butyl esters before introducing the methyl group at N1 to prevent side reactions. Deprotection with TFA restores the acid moiety .

Q. What statistical approaches are recommended for optimizing reaction yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate variables (catalyst loading, temperature, solvent ratio).

- ANOVA Validation : For example, a model with F-value = 183.58 and p <0.0001 confirms significance. Adjust variables like pH (optimal 6), temperature (40°C), and stirring speed (150 rpm) to maximize yield .

- Table 1 : Key Factors in Optimization

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5.5–6.5 | 25% increase |

| Temp | 35–45°C | 18% increase |

| Catalyst | 2–5 mol% | 30% reduction in byproducts |

Q. How does fluorination at C6 influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Insights : Fluorine at C6 enhances metabolic stability and target binding (e.g., kinase inhibition) by reducing electron density. Compare analogues (e.g., 6-fluoro vs. 5-fluoro) via:

- Enzyme Assays : IC50 measurements against target kinases.

- MD Simulations : Fluorine’s electrostatic contributions to ligand-receptor interactions.

- Data Contradiction : Some studies report reduced solubility with C6-fluorine, requiring formulation adjustments (e.g., PEGylation) .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈2.1), permeability (Caco-2 model), and CYP450 inhibition.

- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., COX-2 or PDE4).

- Validation : Cross-reference computational results with in vitro assays (e.g., hepatic microsomal stability) .

Data Contradictions and Resolution

- Fluorine Position Stability : reports stable C6-fluorination under acidic conditions, while suggests potential migration in strongly basic media. Resolution: Use pH-controlled reaction environments and monitor via F NMR .

- Yield Discrepancies : Ruthenium-catalyzed methods (83% yield) vs. traditional condensation (65–70%). Resolution: Catalyst recycling and ligand tuning improve efficiency in Ru-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.